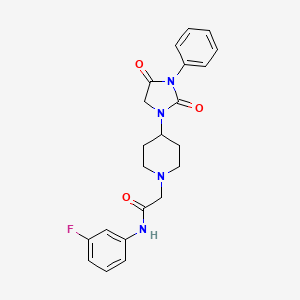
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antibacterial Evaluation : Compounds structurally similar to the query have been synthesized and evaluated for their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. For instance, derivatives with modifications on the piperidine or imidazolidinyl units have shown lower MIC values compared to known antibiotics like linezolid against several bacterial strains, indicating their potential as novel antibacterial agents (Varshney et al., 2009).
Anticancer Applications
- Anti-Lung Cancer Activity : Analogues with fluoro substituents and related structures have demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds act at low concentrations compared to standard drugs, highlighting their potential for cancer treatment (Hammam et al., 2005).
Enzyme Inhibition
- ACAT-1 Inhibition for Cardiovascular Diseases : Compounds with a similar structural framework have been identified as potent inhibitors of ACAT-1, a target for cardiovascular diseases. Enhancements in molecular design have led to significant improvements in solubility and oral absorption, indicating the potential for therapeutic application (Shibuya et al., 2018).
properties
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-5-4-6-17(13-16)24-20(28)14-25-11-9-18(10-12-25)26-15-21(29)27(22(26)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDUSVBJCWLBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

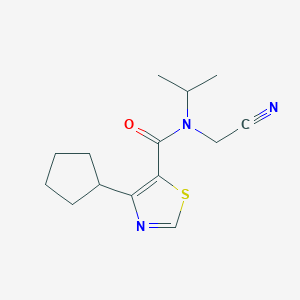
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)
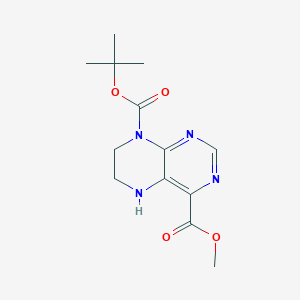
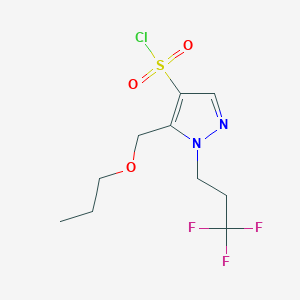
![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)
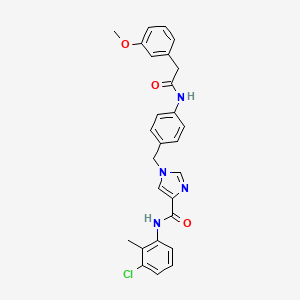
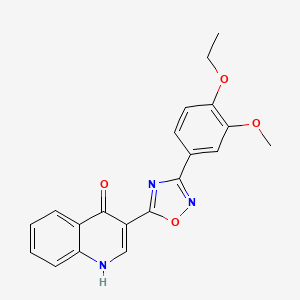

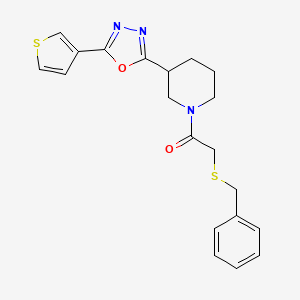
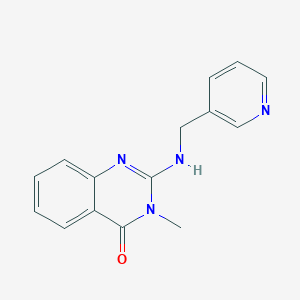
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
